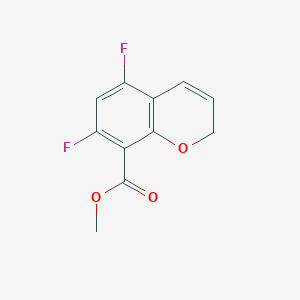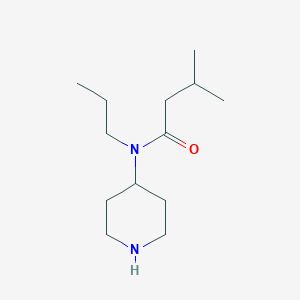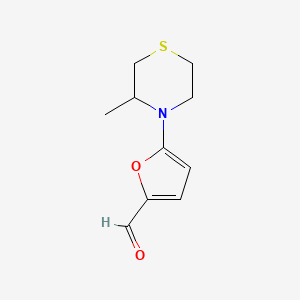
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with a unique structure that includes a thiolane ring, a methoxyethyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of a thiolane derivative with a methoxyethyl halide and a cyanide source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
科学研究应用
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, which can undergo ring-opening reactions, and the carbonitrile group, which can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
相似化合物的比较
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but have a different core structure.
(S)-Metoprolol: Contains a methoxyethyl group and is used as a β-blocker in medicine.
Uniqueness
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to its combination of a thiolane ring, a methoxyethyl group, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C8H13NO3S/c1-12-4-2-8(6-9)3-5-13(10,11)7-8/h2-5,7H2,1H3 |
InChI 键 |
FTLMXBSRNNMEGX-UHFFFAOYSA-N |
规范 SMILES |
COCCC1(CCS(=O)(=O)C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)






![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)






